molecular formula C16H21ClN2O2 B1524036 N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide CAS No. 1306603-07-5

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide

Cat. No. B1524036
CAS RN: 1306603-07-5
M. Wt: 308.8 g/mol
InChI Key: FAOLAOWVDJFROM-UHFFFAOYSA-N
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Description

“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a compound with a molecular weight of 308.81 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) . This indicates that the compound has a piperidine ring, a phenyl group, and a chloroacetyl group.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 308.81 .

Scientific Research Applications

1. Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) reported the synthesis and evaluation of piperidine derivatives, including N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, for their anti-acetylcholinesterase (anti-AChE) activity. The study found significant increases in activity with certain structural modifications. These compounds showed promise as potential antidementia agents (Sugimoto et al., 1990).

2. Cannabinoid Receptor Antagonists

Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to this compound, as cannabinoid receptor antagonists. These compounds have potential applications in characterizing cannabinoid receptor binding sites and could have therapeutic benefits in antagonizing the side effects of cannabinoids (Lan et al., 1999).

3. Muscarinic (M3) Receptor Antagonists

Broadley et al. (2011) synthesized α-hydroxyamides with piperidine substituents, including compounds similar to this compound, as antagonists of the M3 muscarinic receptor. These compounds showed potential for further investigation due to their potency (Broadley et al., 2011).

4. Intracellular pH Tracing

A novel pH-sensitive probe, structurally related to this compound, was designed by Liu et al. (2015) for tracing intracellular pH changes. This probe showed high pH sensitivity and cell membrane permeability, making it suitable for monitoring cellular pH changes from neutral to acidic conditions (Liu et al., 2015).

5. Anti-HIV-1 Activity

Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity. The compound demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H318, and H335 .

properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOLAOWVDJFROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198789
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306603-07-5
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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